Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester
CAS No.: 86396-51-2
Cat. No.: VC15683506
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86396-51-2 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | methyl 4-(4-methylanilino)-4-oxobutanoate |
| Standard InChI | InChI=1S/C12H15NO3/c1-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | CYAZPJCQYPSCLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester features a hybrid structure integrating ester, amide, and aromatic functionalities. The molecule comprises:
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A methyl ester group at the terminal carboxyl position, enhancing volatility and solubility in organic solvents.
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A 4-oxobutanoate chain serving as a flexible linker between the ester and amide groups.
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A p-toluidine moiety (4-methylphenylamine) attached via an amide bond, contributing to lipophilicity and hydrogen-bonding capacity.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Registry Number | 86396-51-2 |
| Solubility | Moderate in polar solvents (e.g., THF, dichloromethane); low in water |
| Stability | Stable at room temperature; degrades under strong acidic/basic conditions |
The compound’s logP value (estimated at ~2.1) suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Its crystalline solid state at room temperature transitions to a viscous liquid above 40°C, as inferred from analogs like methyl 4-oxobutanoate .
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves a three-step sequence optimized for yield and purity:
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Formation of 4-Oxobutanoic Acid Intermediate:
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Amidation with p-Toluidine:
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The ketone group undergoes nucleophilic attack by 4-methylaniline in anhydrous dichloromethane.
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Triethylamine (2.5 equiv) neutralizes HCl byproducts, driving the reaction to completion.
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Purification:
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Crude product is washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
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Critical Reaction Parameters
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Temperature: Maintained at 0–5°C during amidation to minimize side reactions.
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Solvent Choice: Dichloromethane ensures optimal solubility of both polar and nonpolar reactants.
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Catalyst: Triethylamine enhances reaction kinetics by scavenging protons.
Chemical Reactivity and Functional Transformations
The compound’s multifunctional architecture permits diverse chemical modifications:
Hydrolysis Reactions
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Acidic Hydrolysis: Concentrated HCl (6M) cleaves the methyl ester to yield 4-[(4-methylphenyl)amino]-4-oxobutanoic acid, a potential prodrug candidate.
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Basic Hydrolysis: NaOH/ethanol selectively saponifies the ester without affecting the amide bond, producing the sodium salt.
Nucleophilic Substitutions
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Aminolysis: Primary amines displace the methyl ester group under refluxing conditions, forming secondary amides. For example, reaction with benzylamine generates 4-[(4-methylphenyl)amino]-4-oxo-N-benzylbutanamide.
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Grignard Additions: The ketone group reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols, though steric hindrance from the p-toluidine group limits yields .
Cyclization Pathways
Under Dean-Stark conditions, intramolecular cyclization produces pyrrolidinone derivatives, leveraging the proximity of the amide nitrogen and carbonyl groups.
| Condition | Specification |
|---|---|
| Temperature | -20°C in sealed ampules |
| Light Exposure | Amber glass containers |
| Humidity | <10% RH with desiccant |
Related Compounds and Structural Analogs
Methyl 4-([1-Methyl-1-(4-Methyl-3-Cyclohexenyl)ethyl]amino)-4-Oxobutanoate
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Structure: Cyclohexenyl substituent increases steric bulk, reducing enzymatic degradation rates .
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Application: Investigated as a sustained-release drug delivery scaffold .
4-([[(4-Methylphenyl)Amino]Carbonyl]Amino)Butanoic Acid
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Feature: Carboxylic acid terminus enhances water solubility (12 mg/mL vs. 0.8 mg/mL for the methyl ester).
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Use: Chelating agent for heavy metal ion removal in wastewater treatment.
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